molecular formula C4H6O5S B1202613 Carboxymethanesulfinyl-acetic acid CAS No. 33388-14-6

Carboxymethanesulfinyl-acetic acid

Cat. No.: B1202613
CAS No.: 33388-14-6
M. Wt: 166.15 g/mol
InChI Key: AUKDKWLCVXCCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxymethanesulfinyl-acetic acid, also known as thiodiacetic acid sulfoxide, is a chemical compound with the molecular formula C₄H₆O₅S and a molecular weight of 166.15 g/mol . This compound is characterized by the presence of both carboxyl and sulfinyl functional groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxymethanesulfinyl-acetic acid can be synthesized through the oxidation of thiodiglycolic acid using hydrogen peroxide as an oxidizing agent . The reaction typically occurs at room temperature and is completed within a short duration, making it an efficient synthetic route.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where thiodiglycolic acid is oxidized under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Carboxymethanesulfinyl-acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: It can be reduced to yield thiodiglycolic acid.

    Substitution: The carboxyl groups can participate in esterification reactions to form esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Esterification: Alcohols and acid catalysts are used to form esters.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiodiglycolic acid.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

Carboxymethanesulfinyl-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carboxymethanesulfinyl-acetic acid involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, altering the oxidative state of biological molecules. This property makes it useful in studying oxidative stress and related cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Thiodiglycolic acid: A precursor in the synthesis of carboxymethanesulfinyl-acetic acid.

    Sulfone derivatives: Formed through the oxidation of this compound.

    Ester derivatives: Formed through esterification reactions.

Uniqueness

This compound is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(carboxymethylsulfinyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5S/c5-3(6)1-10(9)2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKDKWLCVXCCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955003
Record name 2,2'-Sulfinyldiacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33388-14-6
Record name 2,2′-Sulfinylbis[acetic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33388-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioglycolic acid sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033388146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Sulfinyldiacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carboxymethanesulfinyl-acetic acid
Reactant of Route 2
Reactant of Route 2
Carboxymethanesulfinyl-acetic acid
Reactant of Route 3
Reactant of Route 3
Carboxymethanesulfinyl-acetic acid
Reactant of Route 4
Carboxymethanesulfinyl-acetic acid
Reactant of Route 5
Carboxymethanesulfinyl-acetic acid
Reactant of Route 6
Carboxymethanesulfinyl-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.